Molecular Weight Advantage of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (191.19 g/mol) Over Larger Pyrazolopyridine Analogs for Fragment-Based Drug Design
Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits a molecular weight of 191.19 g/mol [1]. In contrast, other commonly employed pyrazolo[3,4-b]pyridine-based building blocks and final inhibitors, such as the TBK1 inhibitor 15y (MW not explicitly provided but is a fully elaborated structure) or the ALK inhibitor 10g (MW not explicitly provided but is a fully elaborated structure), possess significantly higher molecular weights due to extensive peripheral substitution required for target engagement [2][3]. The low molecular weight of this specific ester establishes it as an ideal fragment-sized starting point for fragment-based drug discovery (FBDD) and provides synthetic flexibility for lead optimization programs.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 191.19 |
| Comparator Or Baseline | Elaborated 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors (e.g., 15y, 10g) |
| Quantified Difference | Substantially lower; Target compound qualifies as a fragment (MW < 300 Da) suitable for FBDD, while comparators are full-size lead compounds. |
| Conditions | Calculated molecular weight based on molecular formula C₉H₉N₃O₂. |
Why This Matters
Its low molecular weight makes it a superior, fragment-like starting point for FBDD campaigns, allowing for more efficient and modular SAR exploration compared to starting with larger, pre-functionalized analogs.
- [1] ChemSrc. (2023). 1924343-23-6: Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Retrieved from https://m.chemsrc.com/baike/1737694.html View Source
- [2] Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. 37(1), 1411–1425. View Source
- [3] DOAJ. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. View Source
